molecular formula C7H6ClN3S B2959576 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine CAS No. 2102411-15-2

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine

Cat. No.: B2959576
CAS No.: 2102411-15-2
M. Wt: 199.66
InChI Key: FWWFDHSNTIWYKG-UHFFFAOYSA-N
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Description

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound with a molecular formula of C7H6ClN3S and a molecular weight of 199.66 g/mol This compound is characterized by the presence of a thieno[3,2-D]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with 2-chloro-3-methylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

Major Products Formed

Scientific Research Applications

While the search results do not provide comprehensive data tables and well-documented case studies specifically on the applications of "4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine," they do offer some relevant information. Here's a summary of what can be gathered from the search results:

Chemical Properties and Structure
this compound's unique value arises from its specific substitution pattern, which gives it unique electronic and steric properties.

Related Compounds and Applications

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This related compound is an important heterocyclic compound used in the preparation of JAK inhibitors like Tofacitinib, Ruxolitinib, and SHR0302 . A preparation method for this compound involves condensing 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate to obtain 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, followed by addition condensation cyclization with formamidine salt and elimination of hydrogen chloride .

Lactate Imaging

  • Lactate Chemical Exchange Saturation Transfer (LATEST): A chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution . It has potential applications in the diagnosis and evaluation of therapeutic response in cancer, diabetes, cardiac, and musculoskeletal diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-2-amine
  • 4-Chloro-7-methylthieno[3,2-D]pyrimidine

Uniqueness

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective as a kinase inhibitor compared to other similar compounds .

Biological Activity

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorine atom at the 4-position and a methyl group at the 7-position of the thieno[3,2-D]pyrimidine ring, contribute to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C_8H_8ClN_3S
  • Molecular Weight : 184.65 g/mol
  • Solubility : Soluble in organic solvents, facilitating its use in biological assays.

This compound primarily acts as an inhibitor of specific protein kinases. The compound binds to the active sites of these enzymes, disrupting their activity and influencing downstream signaling pathways critical for cell proliferation and survival. This mechanism suggests its potential as an anti-cancer agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro assays using human epithelial adenocarcinoma (LoVo) cells demonstrated that the compound induces apoptosis by:
    • Reducing mitochondrial membrane potential (MMP).
    • Increasing intracellular reactive oxygen species (iROS).
    • Triggering DNA damage through elevated intracellular calcium levels (iCa²⁺) and decreased glutathione (GSH) concentrations .

Enzyme Inhibition Studies

The compound has shown promise as a selective inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Interaction studies reveal that it may affect the pharmacokinetics of co-administered drugs by altering their metabolism .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameSimilarityUnique Features
2,4-Dichloro-7-methylthieno[3,2-D]pyrimidine0.90Contains two chlorine atoms; different reactivity patterns.
2,4-Dichloro-6-methylthieno[3,2-D]pyrimidine0.78Chlorination at different positions may alter biological activity.
4-Chloro-2-(trifluoromethyl)thieno[3,2-D]pyrimidine0.78Trifluoromethyl group could enhance lipophilicity and biological activity.
2-Chlorothieno[3,2-D]pyrimidine0.68Simpler structure may lead to different pharmacological properties.

Case Studies

  • Molecular Docking Studies : These studies indicated that this compound has a strong binding affinity for the p53 protein, suggesting its role in modulating p53 activity in cancer therapy .
  • In Vivo Pharmacokinetics : Research has shown that compounds within the thienylpyrimidine class exhibit favorable pharmacokinetic profiles, including good brain penetration and long half-lives in animal models .

Future Directions

Given its promising biological activities and mechanisms of action, further research into this compound is warranted. Potential areas for exploration include:

  • Development of derivatives with enhanced potency and selectivity.
  • Clinical trials to evaluate efficacy in various cancer types.
  • Investigating its role as a tool molecule in studying enzyme functions and drug interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via cyclization reactions using precursors like 2-amino-3-thiophenecarboxylates or acetonitrile derivatives. Key steps include:

  • Cyclization with formamide or nitriles (e.g., 2-amino-3-methoxycarbonylthiophene heated in formamide at 200°C yields thienopyrimidine cores) .
  • Chlorination : 4-Chloro derivatives are obtained via reflux with phosphorus oxychloride .
  • Purification : Reverse-phase HPLC (RP-HPLC) is critical for isolating high-purity products .
    Optimization : Varying solvents (e.g., anhydrous THF vs. DMF) and catalysts (e.g., Fe(acac)₃) can enhance yields. For example, substituting methoxy groups with methylthio groups improves solubility during purification .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural Confirmation : Use NMR (¹H/¹³C) to verify substituent positions and LC-MS for molecular weight validation .
  • Purity Assessment : RP-HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Reference SMILES strings (e.g., Cn1ccc2c(Cl)ncnc12) for computational validation .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in thienopyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., using density functional theory (DFT) to model cyclization energetics) .
  • Docking Studies : Screen derivatives against target enzymes (e.g., kinases) using AutoDock Vina. For example, N-(3-substituted benzyl) analogs show improved binding affinity in silico .
  • Data Integration : Combine computational predictions with experimental SAR to prioritize synthesis targets .

Q. How should researchers address contradictory data in reaction optimization or biological assays?

Answer:

  • Experimental Replication : Standardize conditions (e.g., solvent purity, temperature control) to isolate variables .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time) .
  • Cross-Validation : Compare computational models (e.g., ICReDD’s reaction path search methods) with empirical data to resolve discrepancies .

Q. What strategies are effective for evaluating the compound’s biological activity in enzyme inhibition assays?

Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Use ADP-Glo™ assays to measure IC₅₀ values against targets like EGFR or CDK2 .
    • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate to ensure reproducibility.
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, noting EC₅₀ values .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Methodological Innovations

Q. How can AI-driven platforms like COMSOL enhance reaction simulation and optimization?

Answer:

  • Multi-Physics Modeling : Simulate heat/mass transfer in batch reactors to optimize mixing efficiency .
  • Machine Learning (ML) : Train models on historical data (e.g., reaction yields, solvent polarity) to predict optimal conditions .
  • Autonomous Labs : Implement robotic systems for high-throughput screening of derivative libraries .

Properties

IUPAC Name

4-chloro-7-methylthieno[3,2-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWFDHSNTIWYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102411-15-2
Record name 4-chloro-7-methylthieno[3,2-d]pyrimidin-2-amine
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